(4R,4'R)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Description
(4R,4'R)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS: 2270178-45-3) is a chiral bis(oxazoline) ligand with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . Its structure features two oxazoline rings joined at the 2,2'-positions, each substituted with isobutyl groups at the 4,4'-positions (Figure 1). This compound is widely employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Ni, Cu, Pd) and induce high enantioselectivity in reactions such as cross-couplings, hydrogenations, and Petasis reactions . Storage requires an inert atmosphere at 2–8°C to prevent degradation .
Properties
IUPAC Name |
(4R)-4-(2-methylpropyl)-2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELXGRFLZXEAEF-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=N[C@@H](CO2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate oxazoline precursors under controlled conditions. One common method involves the cyclization of diisobutyl-substituted amino alcohols with oxalyl chloride, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazole derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific chiral centers.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The enantioselectivity and catalytic efficiency of bis(oxazoline) ligands are highly dependent on substituent steric bulk, electronic effects, and backbone rigidity. Below is a systematic comparison with key analogs:
Substituent Variation in 4,4'-Positions
(4R,4'R)-4,4'-Diisopropyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Structure : Isobutyl groups replaced with isopropyl substituents.
- Catalytic Performance : Demonstrated 78% ee in Ni-catalyzed stereoconvergent cross-couplings, suggesting moderate steric hindrance compared to isobutyl derivatives .
(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Structure : tert-Butyl groups at 4,4'-positions (CAS: 135565-31-0).
- Impact : Increased steric bulk enhances enantioselectivity in some cases but may limit substrate accessibility. For example, tert-butyl-substituted ligands are preferred in Cu-catalyzed radical relay reactions due to superior radical stabilization .
- Synthesis : Often requires specialized conditions to accommodate bulky groups .
4,4'-Dibenzyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (S,S-box-C)
- Structure : Benzyl substituents introduce aromatic π-systems.
- Application: Used in Ru complexes for redox-active catalysis. The benzyl groups enhance π-backbonding with metals, altering redox potentials and catalytic pathways compared to aliphatic analogs .
Backbone and Electronic Modifications
4,4'-Dimethoxycarbonyl-2,2'-bioxazole
- Structure : Electron-withdrawing methoxycarbonyl groups replace alkyl substituents.
- Reactivity : The electron-deficient oxazole rings stabilize electron-rich intermediates, making this ligand suitable for photoredox and oxidation reactions. However, it lacks the chiral induction capability of bis(oxazolines) .
4,4'-Bis[2"-(5"-substituted phenyl oxazolyl)]-1,1'-biphenyl
Data Table: Key Properties of Selected Bis(oxazoline) Ligands
Asymmetric Catalysis
Stability and Handling
- The diisobutyl ligand’s storage requirements (2–8°C, inert atmosphere ) are stricter than those of tert-butyl derivatives, which are more stable at room temperature due to lower reactivity .
Biological Activity
(4R,4'R)-4,4'-Diisobutyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS No. 2270178-45-3) is a compound with significant potential in various biological applications. Its molecular formula is C14H24N2O2, and it has a molecular weight of 252.35 g/mol. The compound is characterized by its unique bicyclic structure which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H24N2O2 |
| Molecular Weight | 252.35 g/mol |
| Boiling Point | Not available |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C |
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its effects on different biological systems.
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties through in vitro assays against several human cancer cell lines. The compound's efficacy was assessed using the MTS assay to determine cell viability after treatment.
Key Findings:
- The compound exhibited varying degrees of cytotoxicity across different cancer cell lines.
- In particular, it showed significant inhibition in cell lines such as RKO and HeLa.
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These results indicate that this compound has potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Morphological assessments post-treatment revealed characteristic changes associated with programmed cell death.
Leishmanicidal Activity
In addition to its anticancer properties, the compound has been tested for leishmanicidal activity against Leishmania mexicana.
Study Results:
- The compound demonstrated potent anti-leishmanial effects with IC50 values below 1 µM for several derivatives.
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 0.15 |
| Compound 2 | 0.19 |
These findings suggest that this compound could be a valuable candidate for further development as a therapeutic agent against leishmaniasis.
Toxicological Profile
The safety profile of the compound is critical for its potential therapeutic use. Preliminary assessments indicate that it carries certain hazard warnings including:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
Case Studies
Case Study 1: Anticancer Efficacy
A study involving multiple human tumor cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The most sensitive lines were noted to have IC50 values indicating effective cytotoxicity.
Case Study 2: Leishmaniasis Treatment
In vitro assays conducted on promastigotes of Leishmania mexicana revealed that the compound not only inhibited growth but also showed comparable efficacy to established treatments like amphotericin B.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
